methyl (3S)-4-amino-3-methylbutanoate hydrochloride
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Overview
Description
Methyl (3S)-4-amino-3-methylbutanoate hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-4-amino-3-methylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methylbutanoic acid.
Esterification: The carboxylic acid group of (S)-3-methylbutanoic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl (3S)-3-methylbutanoate.
Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in methyl (3S)-4-amino-3-methylbutanoate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a continuous flow reactor for the esterification step to maintain a steady supply of methyl (3S)-3-methylbutanoate.
Automated Amination: Automated systems for the amination step to ensure precise control over reaction conditions.
Purification: Advanced purification techniques such as crystallization and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-4-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl (3S)-4-amino-3-methylbutanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl (3S)-4-amino-3-methylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-4-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-methylbutanoate: Lacks the amino group, making it less reactive in certain biological contexts.
(S)-3-Methylpiperidine hydrochloride: Contains a piperidine ring, differing in structure and reactivity.
Methyl (3S)-4-amino-3-methylbutanoate: The free base form without the hydrochloride salt.
Uniqueness
Methyl (3S)-4-amino-3-methylbutanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
179806-56-5 |
---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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